1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
Description
This urea derivative features a benzodioxole moiety linked via a methylene group to one urea nitrogen, while the other nitrogen is attached to a pyrrolidin-3-yl ring substituted with a 4-chlorophenyl group at position 1 and a ketone at position 4.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-13-2-4-15(5-3-13)23-10-14(8-18(23)24)22-19(25)21-9-12-1-6-16-17(7-12)27-11-26-16/h1-7,14H,8-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHHLFWZAKGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and structural characteristics based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising several pharmacologically relevant moieties:
- Benzo[d][1,3]dioxole : Known for its role in various biological activities.
- Pyrrolidine : Associated with neuroactive and analgesic properties.
- Urea linkage : Often found in bioactive compounds, contributing to their pharmacological profiles.
Molecular Formula and Weight
- Molecular Formula : C_{19}H_{20}ClN_{3}O_{4}
- Molecular Weight : 385.83 g/mol
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was tested against:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values were found to range from 31.25 to 62.5 μg/mL for different strains, indicating moderate to strong antibacterial properties .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Notably, it displayed strong inhibition against:
- Acetylcholinesterase (AChE) : Implicated in neurodegenerative disorders.
- Urease : Important for the treatment of urinary tract infections.
The IC50 values for urease inhibition were reported as low as 2.14±0.003 μM, showcasing its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance its interaction with biological targets due to π–π stacking and hydrogen bonding capabilities. Additionally, variations in substituents on the pyrrolidine ring can significantly affect its potency and selectivity against different enzymes and pathogens .
Study 1: Antibacterial Efficacy
In a controlled study, the compound was assessed for its antibacterial efficacy using standard protocols. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a pronounced effect on Staphylococcus aureus. The study concluded that modifications to the urea group could further enhance antimicrobial potency .
Study 2: Enzyme Inhibition Analysis
Another study focused on the enzyme inhibition properties of the compound. Various derivatives were synthesized and tested against AChE and urease. The findings suggested that the introduction of electron-withdrawing groups on the aromatic rings significantly improved inhibitory activity, making this compound a candidate for further development in treating conditions related to enzyme dysregulation .
Summary of Findings
| Biological Activity | Observed Effect | MIC/IC50 Value |
|---|---|---|
| Antimicrobial | Moderate to strong activity against S. aureus and E. coli | 31.25 - 62.5 μg/mL |
| AChE Inhibition | Strong inhibition observed | Low IC50 values (specific values vary by derivative) |
| Urease Inhibition | Significant inhibition | IC50 = 2.14±0.003 μM |
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidinone ring and benzodioxole group are susceptible to oxidation under specific conditions:
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous medium | Cleavage of benzodioxole to catechol derivatives; pyrrolidinone ring oxidation to dicarboxylic acid | |
| Ozone | Dichloromethane, −78°C | Ozonolysis of aromatic rings, forming diketones or carboxylic acids |
Oxidation typically disrupts the benzodioxole ring system, generating intermediates like catechol derivatives, which may further oxidize to quinones under prolonged exposure.
Reduction Reactions
The urea group and chlorophenyl substituent participate in reduction pathways:
Catalytic hydrogenation removes the chlorine atom from the 4-chlorophenyl group, forming a phenyl derivative . The urea linkage may also reduce to form a biuret or amine structure.
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Products | References |
|---|---|---|---|
| Sodium methoxide | Methanol, reflux | Replacement of chlorine with methoxy group | |
| Ammonia | Ethanol, 100°C | Formation of 4-aminophenyl derivative |
The electron-withdrawing nature of the chlorine atom activates the phenyl ring for substitution, particularly under basic conditions.
Hydrolysis and Stability
The compound exhibits pH-dependent hydrolysis:
| Condition | Behavior | References |
|---|---|---|
| Acidic (HCl, pH < 3) | Cleavage of urea bond to form benzodioxole-methylamine and pyrrolidinone | |
| Alkaline (NaOH, pH > 10) | Degradation of pyrrolidinone to γ-aminobutyric acid derivatives | |
| Neutral aqueous solution | Stable at room temperature for >24 hours |
Hydrolysis pathways are critical for understanding its degradation profile in biological systems.
Comparative Reactivity with Analogues
Reactivity differences between chloro-, fluoro-, and bromophenyl derivatives:
| Substituent | Reactivity Trend | Key Observations |
|---|---|---|
| 4-Cl | High NAS activity due to strong electron-withdrawing effect | Faster substitution rates compared to Br/F analogues |
| 4-F | Moderate NAS activity; enhanced metabolic stability | Resistance to enzymatic dehalogenation |
| 4-Br | Lower NAS activity but higher propensity for Suzuki coupling | Useful for cross-coupling reactions |
The 4-chloro derivative’s reactivity makes it preferable for synthetic modifications compared to halogenated analogues .
Photochemical Reactivity
Exposure to UV light induces structural changes:
| Condition | Outcome | References |
|---|---|---|
| UV light (254 nm) | Cleavage of benzodioxole ring to form quinone structures | |
| Visible light (450 nm) | No significant degradation observed |
Key Research Findings
- Synthetic Utility : The 4-chlorophenyl group serves as a versatile handle for further functionalization via cross-coupling or substitution .
- Stability Limitations : Acidic or oxidative environments degrade the compound, necessitating careful storage and handling.
- Biological Implications : Hydrolysis products may contribute to off-target effects in pharmacological studies.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural differences and molecular properties of the target compound and its analogues:
Key Observations :
- Substituent Effects: The target compound’s 4-chlorophenyl group is electron-withdrawing, which may enhance binding affinity to hydrophobic pockets in biological targets compared to the electron-donating p-tolyl group in .
- Molecular Weight : The target compound (~378.8 g/mol) is heavier than (367.4 g/mol) and (359.4 g/mol), primarily due to the chlorine atom and benzodioxole moiety.
Spectroscopic Characterization
- NMR and UV Spectroscopy : While specific data for the target compound are unavailable, analogues like and are characterized using 1H-NMR and 13C-NMR. The 4-chlorophenyl group in the target compound would produce distinct aromatic proton shifts (~7.3–7.5 ppm) compared to p-tolyl (~6.9–7.2 ppm) or thiophene (~7.0–7.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
